An In-depth Technical Guide to 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic Acid: Synthesis, Properties, and Therapeutic Potential
An In-depth Technical Guide to 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic Acid: Synthesis, Properties, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive overview of 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid, a fluorinated heterocyclic compound with significant potential in medicinal chemistry and drug development. While direct experimental data for this specific molecule is limited in the public domain, this document synthesizes information from closely related analogues and established chemical principles to present a detailed analysis of its core chemical properties, a plausible synthetic route, and its predicted spectroscopic signature. Furthermore, we explore the promising biological activities associated with both the pyrazole and trifluoromethyl-butanoic acid moieties, positioning this compound as a valuable scaffold for future research and development in areas such as oncology, infectious diseases, and inflammatory conditions. This guide is intended for researchers, scientists, and professionals in the field of drug discovery seeking to leverage the unique chemical space offered by fluorinated pyrazole derivatives.
Introduction: The Strategic Combination of Pyrazole and Fluorine
The integration of a pyrazole nucleus and a trifluoromethyl group into a single molecular entity represents a strategic approach in modern medicinal chemistry. The pyrazole ring is a well-established "privileged scaffold," found in a multitude of approved pharmaceuticals due to its metabolic stability and ability to engage in a wide range of biological interactions.[1][2] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5]
The incorporation of a trifluoromethyl (CF₃) group offers distinct advantages in drug design. The high electronegativity and lipophilicity of the CF₃ group can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[6] The combination of these two pharmacophores in 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid creates a molecule with a unique profile, meriting in-depth investigation.
Physicochemical Properties
| Property | Predicted Value/Information | Source/Justification |
| Molecular Formula | C₇H₇F₃N₂O₂ | PubChem[7] |
| Molecular Weight | 208.14 g/mol | PubChem[7] |
| Appearance | Likely a white to off-white solid | Based on similar pyrazole carboxylic acids[8] |
| Solubility | Expected to be soluble in polar organic solvents (e.g., DMSO, DMF, methanol) and aqueous base. Limited solubility in nonpolar solvents. | The carboxylic acid and pyrazole moieties impart polarity, while the trifluoromethyl group increases lipophilicity. |
| pKa | Estimated to be in the range of 3.5 - 4.5 for the carboxylic acid. | The electron-withdrawing trifluoromethyl group will lower the pKa compared to unsubstituted butanoic acid. |
| XlogP | 0.8 | PubChem (predicted)[7] |
Proposed Synthesis Pathway
A robust and efficient synthesis of 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid can be envisioned through a two-step process involving an aza-Michael addition followed by hydrolysis. This approach leverages commercially available starting materials and well-established reaction methodologies.
Step 1: Aza-Michael Addition of Pyrazole to Ethyl 4,4,4-trifluoro-2-butenoate
The key C-N bond formation can be achieved via a conjugate addition of pyrazole to an α,β-unsaturated ester. This reaction is typically base-catalyzed.
-
Reactants: Pyrazole and Ethyl 4,4,4-trifluoro-2-butenoate
-
Catalyst: A non-nucleophilic base such as cesium carbonate (Cs₂CO₃) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).
-
Solvent: A polar aprotic solvent like acetonitrile or DMF.
-
Rationale: The aza-Michael addition of azoles to α,β-unsaturated carbonyl compounds is a well-documented and high-yielding reaction for the formation of N-alkylated pyrazole derivatives.[9][10][11] The use of a trifluorinated Michael acceptor is expected to proceed efficiently due to the electron-withdrawing nature of the trifluoromethyl group, which activates the double bond towards nucleophilic attack.
Step 2: Hydrolysis of the Ester
The resulting ethyl ester intermediate is then hydrolyzed to the desired carboxylic acid.
-
Reactant: Ethyl 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoate
-
Reagents: A strong base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of water and a co-solvent like methanol or THF.
-
Procedure: The reaction mixture is typically stirred at room temperature or gently heated, followed by acidification to precipitate the carboxylic acid product.
-
Rationale: Standard saponification conditions are expected to be effective for the hydrolysis of the ethyl ester to the corresponding carboxylic acid.
Experimental Workflow: Proposed Synthesis
Caption: Proposed two-step synthesis of the target compound.
Predicted Spectroscopic Properties
The structural features of 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid suggest a distinct spectroscopic signature.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the pyrazole ring protons, the chiral center proton, the methylene protons adjacent to the carboxyl group, and the acidic proton of the carboxylic acid.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling | Justification |
| H-4 (pyrazole) | ~6.3 | Triplet (t) | J ≈ 2 Hz | The H-4 proton of the pyrazole ring typically appears as a triplet due to coupling with the two adjacent ring protons.[12][13] |
| H-3 & H-5 (pyrazole) | ~7.5 - 7.7 | Doublet (d) | J ≈ 2 Hz | The H-3 and H-5 protons are chemically non-equivalent and will appear as doublets.[12][13] |
| CH (chiral center) | ~5.0 - 5.5 | Multiplet (m) | This proton is coupled to the adjacent methylene protons and the trifluoromethyl group, resulting in a complex multiplet. The deshielding is due to the adjacent nitrogen and trifluoromethyl group. | |
| CH₂ | ~3.0 - 3.5 | Multiplet (m) | These diastereotopic protons will appear as a multiplet due to coupling with the adjacent chiral proton. | |
| COOH | > 10 | Broad singlet (br s) | The acidic proton of a carboxylic acid is typically a broad singlet at a downfield chemical shift. |
¹³C NMR Spectroscopy
The carbon NMR spectrum will be characterized by signals for the pyrazole ring carbons, the butanoic acid backbone, and the trifluoromethyl carbon.
| Carbon | Predicted Chemical Shift (δ, ppm) | Justification |
| C=O | ~170 - 175 | Typical chemical shift for a carboxylic acid carbonyl carbon. |
| C-3 & C-5 (pyrazole) | ~130 - 140 | Chemical shifts for the C-3 and C-5 carbons of a pyrazole ring.[7][14] |
| C-4 (pyrazole) | ~105 - 110 | The C-4 carbon of a pyrazole ring is typically more shielded than C-3 and C-5.[7][14] |
| CF₃ | ~125 (quartet) | The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms. |
| CH (chiral center) | ~60 - 65 | This carbon is attached to nitrogen and is adjacent to the CF₃ group, leading to a downfield shift. |
| CH₂ | ~35 - 40 | Chemical shift for a methylene carbon adjacent to a chiral center and a carbonyl group. |
IR Spectroscopy
The infrared spectrum will show characteristic absorption bands for the various functional groups present in the molecule.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration |
| O-H (carboxylic acid) | 2500 - 3300 (broad) | Stretching |
| C-H (aromatic/aliphatic) | 2850 - 3100 | Stretching |
| C=O (carboxylic acid) | 1700 - 1725 | Stretching |
| C=N, C=C (pyrazole) | 1450 - 1600 | Stretching |
| C-F (trifluoromethyl) | 1100 - 1350 (strong) | Stretching |
Mass Spectrometry
In mass spectrometry (electron ionization), the molecular ion peak [M]⁺ at m/z 208 is expected. Key fragmentation patterns would likely involve the loss of the carboxyl group (-COOH, m/z 45) and potentially the trifluoromethyl group (-CF₃, m/z 69). The pyrazole ring itself is relatively stable and may remain intact in some fragments.[15]
Potential Biological Activity and Therapeutic Applications
Given the absence of specific biological data for 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid, its potential therapeutic applications can be inferred from the known activities of related pyrazole and fluorinated butanoic acid derivatives.
Anticancer Potential
Numerous pyrazole derivatives have been investigated as potent anticancer agents, targeting various kinases and other cellular pathways.[3] The structural motifs within the target molecule suggest it could be explored as an inhibitor of signaling pathways implicated in cancer cell proliferation and survival.
Antimicrobial Activity
Pyrazole-containing compounds have shown significant promise as antibacterial and antifungal agents.[5] The trifluoromethyl group can enhance the lipophilicity and cell permeability of the molecule, potentially leading to improved antimicrobial efficacy.
Logical Relationship: From Structure to Potential Activity
Caption: Structural components and their contribution to potential biological activities.
Anti-inflammatory Properties
The pyrazole scaffold is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs).[4] The carboxylic acid functionality is also common in this class of drugs. Therefore, 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid warrants investigation for its potential anti-inflammatory effects.
Conclusion and Future Directions
4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid represents a promising, yet underexplored, chemical entity. This guide has outlined a plausible synthetic route and predicted its key chemical and spectroscopic properties based on a thorough analysis of related compounds. The convergence of the biologically active pyrazole core with the pharmacokinetically favorable trifluoromethyl group suggests that this molecule could serve as a valuable starting point for the development of novel therapeutics.
Future research should focus on the experimental validation of the proposed synthesis and the comprehensive characterization of the compound's physicochemical and spectroscopic properties. Subsequently, a thorough investigation of its biological activities through in vitro and in vivo screening is highly recommended to unlock its full therapeutic potential.
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